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Abstract
Aclerastide (also known as DSC-127 or NorLeu³-A(1-7)) is a synthetic peptide analog of the

endogenous hormone Angiotensin II. Developed with the initial promise of promoting tissue

regeneration, particularly in the context of chronic wounds such as diabetic foot ulcers, its

clinical development was ultimately halted. This technical guide provides a comprehensive

overview of aclerastide, detailing its mechanism of action, the intricate signaling pathways it

modulates, and a summary of key preclinical findings. The paradoxical nature of aclerastide's

effects, simultaneously promoting certain aspects of healing while exacerbating detrimental

enzymatic activity, offers valuable insights for future drug development in the field of

regenerative medicine.

Introduction
Chronic wounds represent a significant and growing challenge in healthcare, driven by the

increasing prevalence of conditions like diabetes mellitus. Aclerastide, a peptide analog of

Angiotensin II, emerged as a potential therapeutic agent designed to accelerate the healing of

such wounds.[1] As NorLeu³-Angiotensin (1-7), it is an analog of the naturally occurring

peptide, Angiotensin (1-7). Preclinical studies initially demonstrated its efficacy in promoting

wound closure through mechanisms including the induction of progenitor cell proliferation,

accelerated vascularization, and enhanced collagen deposition.[2] However, despite these

promising early results, aclerastide failed to demonstrate efficacy in Phase III clinical trials for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1666543?utm_src=pdf-interest
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6205151/
https://go.drugbank.com/drugs/DB12631/clinical_trials?conditions=DBCOND0124704%2CDBCOND0146465&phase=2&purpose=treatment&status=completed
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the treatment of diabetic foot ulcers, leading to the cessation of its development.[3][4] This

guide delves into the scientific underpinnings of aclerastide's function, exploring the dual

signaling pathways that contribute to its complex and ultimately contradictory biological effects.

Mechanism of Action: A Tale of Two Pathways
Aclerastide exerts its effects by interacting with the Renin-Angiotensin System (RAS), a critical

regulator of blood pressure, fluid balance, and cellular growth.[5] Specifically, as an analog of

Angiotensin (1-7), it is believed to primarily interact with the Mas receptor, a G protein-coupled

receptor that often counteracts the effects of the classical Angiotensin II Type 1 (AT1) receptor.

[6][7] However, the biological activity of aclerastide is not solely beneficial for wound healing.

Evidence suggests that it also triggers a detrimental pathway leading to increased levels of

reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), which are known to

impair wound repair.[1][7]

The Pro-Healing Pathway
Activation of the Mas receptor by Angiotensin-(1-7) and its analogs is associated with several

cellular responses conducive to tissue regeneration. This includes the stimulation of nitric oxide

(NO) production, which promotes vasodilation and improves blood flow to the wound site.[6]

Furthermore, the ACE2/Ang-(1-7)/Mas axis has been shown to stimulate the proliferation and

migration of CD34+ progenitor cells, which are crucial for vascular repair.[8] This pro-

proliferative effect may be mediated through the inhibition of Phosphatase and Tensin Homolog

(PTEN), a negative regulator of the pro-survival PI3K/Akt signaling pathway.[8]
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Figure 1: Aclerastide's Pro-Healing Signaling Pathway.
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The Detrimental Pathway
In contrast to its beneficial effects, aclerastide also activates a signaling cascade that

ultimately hinders wound healing. As an angiotensin II analog, it can stimulate NADPH oxidase,

a key enzyme responsible for the production of ROS.[1][7][9] Elevated ROS levels create a

state of oxidative stress, which can lead to the activation of transcription factors like NF-κB.[1]

This, in turn, upregulates the expression and activity of MMP-9, a protease that degrades the

extracellular matrix and impairs tissue regeneration.[1][7] The increased MMP-9 activity is

considered a primary contributor to the clinical failure of aclerastide.[10][11]
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Figure 2: Aclerastide's Detrimental Signaling Pathway.
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Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a pivotal preclinical study

investigating the effects of aclerastide in a db/db mouse model of diabetic wound healing.

Table 1: Effect of Aclerastide on Wound Closure in db/db Mice

Treatment Group
Day 7 (% Wound
Closure)

Day 10 (% Wound
Closure)

Day 14 (% Wound
Closure)

Vehicle Not specified

Not statistically

different from

Aclerastide

Not statistically

different from

Aclerastide

Aclerastide (100 µ

g/wound/day )
Not specified

No significant

acceleration

No significant

acceleration (p > 0.05)

ND-336 (MMP-9

Inhibitor)
Not specified

Significant

acceleration (p =

0.008 vs Vehicle)

Significant

acceleration (p =

0.0001 vs Vehicle)

Data adapted from

Nguyen et al. (2018).

[1]

Table 2: Effect of Aclerastide on Reactive Oxygen Species (ROS) and Active MMP-9 Levels

Analyte
Day 1 (Fold Change vs.
Vehicle)

Day 2 (Fold Change vs.
Vehicle)

Reactive Oxygen Species

(ROS)
3.0 2.4

Active MMP-9 2.7 2.5

Data adapted from Nguyen et

al. (2018).[1]

Experimental Protocols
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This section outlines the methodologies for the key experiments cited in the preclinical

evaluation of aclerastide.

db/db Mouse Model of Diabetic Wound Healing
The db/db mouse is a widely used model for type 2 diabetes, characterized by obesity,

hyperglycemia, and impaired wound healing.[1][12][13][14]

Animal Model: Male or female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), typically 6

months of age and phenotypically obese, are used.[15]

Wound Creation: Following anesthesia and dorsal hair removal, a full-thickness excisional

wound (e.g., 8 mm diameter) is created on the dorsum.[1][12]

Treatment: Aclerastide (e.g., 100 µg in a vehicle like sterile water) is applied topically to the

wound daily for a specified period (e.g., 14 days).[1][16] A vehicle control group and a

positive control group (e.g., an MMP-9 inhibitor) are included.[1]

Wound Closure Analysis: The wound area is measured at regular intervals (e.g., days 0, 3, 7,

10, 14) using digital photography and image analysis software. Wound closure is expressed

as the percentage of the original wound area that has healed.[1]
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Figure 3: Experimental Workflow for the db/db Mouse Wound Healing Model.

Quantification of Active MMP-9 using Batimastat Affinity
Resin and Proteomics
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This method allows for the specific isolation and quantification of the active forms of MMPs

from tissue samples.

Tissue Homogenization: Wound tissue samples are collected and homogenized in a suitable

buffer.

Affinity Chromatography: A 10-mg aliquot of the tissue homogenate is incubated with a

batimastat-conjugated affinity resin (e.g., 100 μL) at 4°C for 2 hours.[11] Batimastat is a

broad-spectrum MMP inhibitor that binds to the active site of MMPs.[17]

Washing and Elution: The resin is washed to remove non-specifically bound proteins. The

captured active MMPs are then eluted.

Proteomic Analysis: The eluted proteins are subjected to mass spectrometry-based

proteomics for identification and quantification.[11] Quantification can be performed using

synthetic peptides as standards.[1]

In Situ Zymography for MMP-9 Activity
In situ zymography allows for the localization of MMP activity within tissue sections.[18][10][19]

[20]

Tissue Preparation: Fresh frozen, unfixed tissue sections are prepared.

Substrate Incubation: The tissue sections are incubated with a quenched fluorescent

substrate for MMP-9 (e.g., DQ-Gelatin). In its quenched state, the substrate is non-

fluorescent.

Enzymatic Cleavage and Fluorescence: Active MMP-9 in the tissue cleaves the substrate,

releasing the fluorophore from the quencher and generating a fluorescent signal.

Microscopy: The tissue sections are then visualized using fluorescence microscopy to detect

the areas of MMP-9 activity.

Clinical Development and Discontinuation
Aclerastide progressed to Phase II and subsequently Phase III clinical trials for the treatment

of diabetic foot ulcers.[2][21] However, in November 2015, the Phase III trials were terminated
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due to a lack of efficacy based on the recommendation of the Data Monitoring Committee.[3][4]

The primary endpoint of complete wound closure within 12 weeks was not met.[4] No safety

concerns were attributed to the drug.[4]

Conclusion
Aclerastide serves as a compelling case study in the complexities of drug development,

particularly in the field of regenerative medicine. While it demonstrated promise in preclinical

models by engaging pro-healing pathways associated with the Renin-Angiotensin System, its

simultaneous activation of a detrimental cascade involving ROS and MMP-9 ultimately negated

its therapeutic potential. This dual-action mechanism underscores the importance of a thorough

understanding of all downstream signaling events of a drug candidate. The story of aclerastide
provides valuable lessons for the design of future therapies for chronic wounds, highlighting the

need for highly specific agents that can selectively promote regenerative processes without

triggering counterproductive inflammatory and enzymatic responses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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